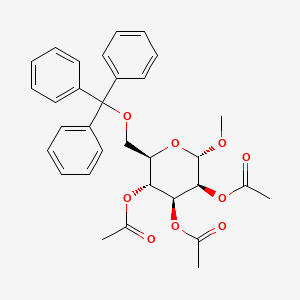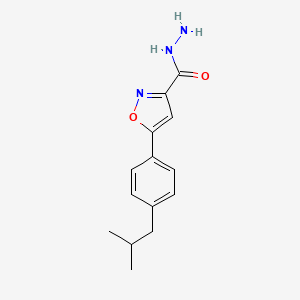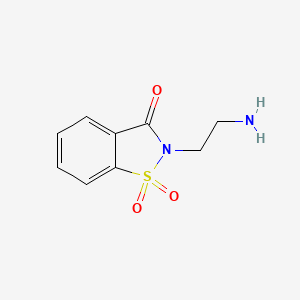![molecular formula C12H11ClN2O2 B3434089 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole CAS No. 752969-48-5](/img/structure/B3434089.png)
1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole
Descripción general
Descripción
1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole, also known as 5-chloromethyl-1H-imidazole-1,3-dioxol-5-ylmethyl (CMID), is a novel small molecular compound that has been studied in recent years due to its potential therapeutic applications. CMID has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been studied for its potential to treat cardiovascular diseases, neurological disorders, and diabetes.
Aplicaciones Científicas De Investigación
CMID has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral effects. It has also been studied for its potential to treat cardiovascular diseases, neurological disorders, and diabetes. In addition, CMID has been found to possess antioxidant and neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Furthermore, CMID has been studied for its potential to inhibit the growth of bacteria and fungi.
Mecanismo De Acción
The exact mechanism of action of CMID is still not fully understood. However, it is believed that CMID binds to certain proteins, enzymes, and receptors in the body and modulates their activity. It is also believed that CMID may interact with certain signaling pathways and affect the expression of certain genes. In addition, CMID has been found to possess anti-inflammatory and anti-oxidant properties, which may help to reduce inflammation and oxidative stress in the body.
Biochemical and Physiological Effects
CMID has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and receptors, which may lead to a variety of effects. For example, CMID has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, CMID has been found to inhibit the activity of certain proteins involved in cell proliferation and tumor growth. CMID has also been found to possess anti-oxidant and neuroprotective properties, which may help to reduce oxidative stress and protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CMID in laboratory experiments offers a number of advantages. For example, CMID is relatively stable and can be stored for long periods of time. In addition, CMID is relatively easy to synthesize and can be produced in large quantities. Furthermore, CMID has been found to possess a wide range of biological activities, making it a useful tool for studying a variety of diseases and disorders.
However, there are also some limitations associated with the use of CMID in laboratory experiments. For example, CMID is a relatively new compound and its exact mechanism of action is still not fully understood. In addition, CMID has been found to possess a wide range of biological activities, which may make it difficult to determine the exact effects of CMID in a given experiment.
Direcciones Futuras
Despite its potential therapeutic applications, there is still much to be learned about CMID. For example, further research is needed to understand the exact mechanism of action of CMID and to determine its exact effects on different diseases and conditions. In addition, further research is needed to determine the optimal dose and route of administration for CMID. Furthermore, further research is needed to determine the safety and efficacy of CMID in humans. Finally, further research is needed to explore the potential applications of CMID in other areas, such as agriculture and food production.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-5-(chloromethyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-4-10-5-14-7-15(10)6-9-1-2-11-12(3-9)17-8-16-11/h1-3,5,7H,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWFILOGULVYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=NC=C3CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184958 | |
| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole | |
CAS RN |
752969-48-5 | |
| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=752969-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




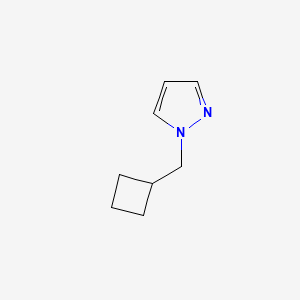
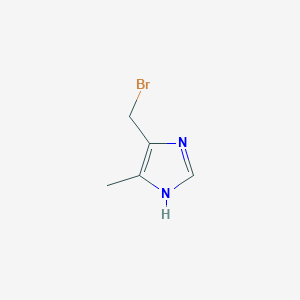

![2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide](/img/structure/B3434049.png)
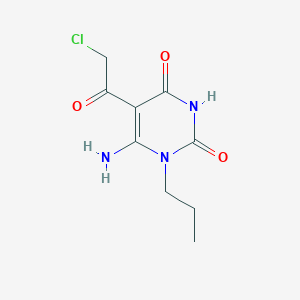

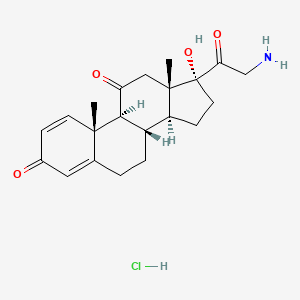

![4-[(1R,2R)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B3434081.png)
